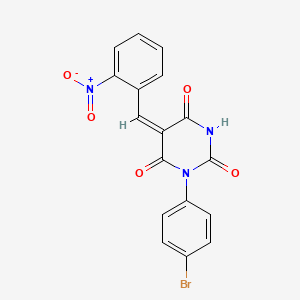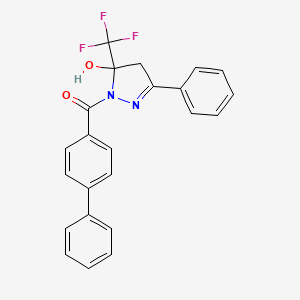
1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BPNB, is a pyrimidine-based compound that has been extensively studied for its potential therapeutic applications. BPNB has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the development and progression of various diseases. 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses. 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to scavenge free radicals and protect against oxidative stress. 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects, making it a useful tool for studying various diseases and biological processes. However, 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit some toxicity in vitro, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One future direction is to further explore the mechanism of action of 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The exact targets and pathways that are affected by 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione are not fully understood, and further research is needed to elucidate these mechanisms. Another future direction is to explore the potential therapeutic applications of 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione for the treatment of various diseases. 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, and further research is needed to determine its efficacy in vivo. Finally, future research could focus on the development of more potent and selective analogs of 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione for use in drug development.
Synthesemethoden
1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a simple one-pot reaction of 4-bromobenzaldehyde, 2-nitrobenzaldehyde, and barbituric acid in the presence of a base. The reaction yields 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a yellow crystalline solid with a melting point of 246-248°C.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 1-(4-bromophenyl)-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O5/c18-11-5-7-12(8-6-11)20-16(23)13(15(22)19-17(20)24)9-10-3-1-2-4-14(10)21(25)26/h1-9H,(H,19,22,24)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNRBBBYWLOMST-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(4-bromophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B4880879.png)
![2-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4880891.png)
![ethyl 4-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4880894.png)
![[1-[(5-ethyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4880899.png)
![3,4,6-trichloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-benzothiophene-2-carboxamide](/img/structure/B4880904.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4880907.png)

![5-[2-(benzyloxy)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880914.png)
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B4880919.png)
![2-(benzyloxy)-5-{[1-[4-(methoxycarbonyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4880920.png)

![2-bromo-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4880934.png)

